1,8-Diazaspiro[5.5]undecane, 8-(3-pyridinyl)-
CAS No.: 646056-74-8
Cat. No.: VC15946517
Molecular Formula: C14H21N3
Molecular Weight: 231.34 g/mol
* For research use only. Not for human or veterinary use.
![1,8-Diazaspiro[5.5]undecane, 8-(3-pyridinyl)- - 646056-74-8](/images/structure/VC15946517.png)
Specification
CAS No. | 646056-74-8 |
---|---|
Molecular Formula | C14H21N3 |
Molecular Weight | 231.34 g/mol |
IUPAC Name | 8-pyridin-3-yl-1,8-diazaspiro[5.5]undecane |
Standard InChI | InChI=1S/C14H21N3/c1-2-9-16-14(6-1)7-4-10-17(12-14)13-5-3-8-15-11-13/h3,5,8,11,16H,1-2,4,6-7,9-10,12H2 |
Standard InChI Key | SXCGWWIKPCKWJX-UHFFFAOYSA-N |
Canonical SMILES | C1CCNC2(C1)CCCN(C2)C3=CN=CC=C3 |
Introduction
Structural Characteristics and Molecular Design
Core Architecture and Functional Groups
1,8-Diazaspiro[5.5]undecane, 8-(3-pyridinyl)- features a spirocyclic scaffold where two piperidine rings share a central quaternary carbon atom, creating a rigid bicyclic system. The 3-pyridinyl group at position 8 introduces aromaticity and electronic heterogeneity, enhancing binding interactions with biological targets. The nitrogen atoms at positions 1 and 8 contribute to basicity, facilitating protonation under physiological conditions, which is critical for membrane permeability and target engagement .
Table 1: Key Structural Parameters
Property | Value | Source |
---|---|---|
Molecular Formula | C14H21N3 | |
Molar Mass (g/mol) | 231.34 | |
IUPAC Name | 8-pyridin-3-yl-1,8-diazaspiro[5.5]undecane | |
XLogP3-AA (Predicted) | 1.2 |
Stereochemical Considerations
The spiro junction imposes conformational constraints, limiting rotational freedom and stabilizing specific stereoisomers. While the parent compound lacks chiral centers, derivatives such as (R)-1-Boc-1,8-diazaspiro[5.5]undecane (CAS No. 2165607-07-6) demonstrate enantiomeric specificity in synthetic intermediates . The Boc-protected variant, with a molecular weight of 254.37 g/mol, exemplifies strategies to modulate reactivity during multi-step syntheses .
Synthetic Methodologies
Prins Cyclization for Spirocyclic Assembly
The Prins cyclization reaction is a cornerstone for constructing the diazaspiro[5.5]undecane core. This one-pot method involves the acid-catalyzed condensation of aldehydes with alkenes, forming oxocarbenium intermediates that undergo cyclization. For 8-(3-pyridinyl)-substituted derivatives, pre-functionalization of the pyridine ring prior to cyclization ensures regioselectivity. Typical conditions employ BF3·OEt2 or H2SO4 as catalysts, yielding the spiro framework in 60–75% efficiency.
Post-Functionalization Strategies
Biological Activities and Mechanisms
Antibacterial Applications
The compound inhibits MmpL3, a transmembrane transporter essential for mycolic acid biosynthesis in Mycobacterium tuberculosis. Disruption of this pathway compromises bacterial cell wall integrity, with IC50 values reported in the low micromolar range. Comparative studies with 1,9-diazaspiro[5.5]undecane analogs reveal that the 3-pyridinyl moiety enhances target affinity by 3-fold compared to phenyl-substituted derivatives .
Metabolic Disorder Therapeutics
In obesity-related research, the compound demonstrates dual inhibition of ACC1 and ACC2 isoforms, key enzymes in fatty acid synthesis and oxidation. Structural analogs with 3,4-pyrazole-fused diazaspiro cores achieve IC50 values as low as 1.0 nM for ACC2, correlating with reduced lipid accumulation in hepatocyte models .
Table 2: Pharmacological Profiling
Target | Activity (IC50) | Model System | Source |
---|---|---|---|
MmpL3 | 2.3 µM | M. tuberculosis | |
ACC1/ACC2 | 3.4/1.0 nM | Recombinant human | |
Neuropeptide Y Y5 | <100 nM | Radioligand assay |
Central Nervous System Modulation
Comparative Analysis with Structural Analogs
1,8- vs. 1,9-Diazaspiro[5.5]undecanes
The positional isomerism between 1,8- and 1,9-diazaspiro[5.5]undecanes significantly influences bioactivity. For instance, 1,9-diazaspiro derivatives fused with 4,5-benzene rings show nanomolar affinity for melanin-concentrating hormone receptor 1 (MCH-R1) , whereas the 1,8-isomer prioritizes ACC inhibition. This divergence underscores the role of nitrogen atom placement in target selectivity.
Impact of Heteroaromatic Substituents
Replacing the 3-pyridinyl group with thiophene or imidazole rings alters electronic distribution and hydrogen-bonding capacity. Pyridine-containing analogs exhibit superior metabolic stability in microsomal assays compared to thiophene derivatives, though at the expense of aqueous solubility .
Industrial Production Considerations
Scale-up synthesis requires addressing challenges in catalyst recovery and byproduct formation. Continuous flow reactors enable precise control over Prins cyclization exotherms, improving yield reproducibility. Green chemistry approaches, such as aqueous-phase reactions and biocatalytic steps, are under exploration to reduce reliance on hazardous solvents like dichloromethane .
Future Research Directions
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Synthetic Chemistry: Develop enantioselective methods for spirocyclic amine synthesis using organocatalysts or engineered enzymes.
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Drug Delivery: Engineer prodrug formulations to enhance oral bioavailability, leveraging phosphonate or glycoside masking groups.
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Target Expansion: Screen compound libraries against emerging targets in autoimmune diseases and oncology, such as PD-1/PD-L1 axis components.
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Computational Modeling: Employ machine learning to predict ADMET profiles and guide structural modifications.
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